molecular formula C13H20N4O3 B14460492 1,3-Dimethyl-8-(1-propoxypropyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 66274-17-7

1,3-Dimethyl-8-(1-propoxypropyl)-3,7-dihydro-1H-purine-2,6-dione

Katalognummer: B14460492
CAS-Nummer: 66274-17-7
Molekulargewicht: 280.32 g/mol
InChI-Schlüssel: PQKYQHPCYRFSIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dimethyl-8-(1-propoxypropyl)-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C13H20N4O3 It belongs to the class of purine derivatives, which are known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-(1-propoxypropyl)-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of the corresponding purine derivative. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and an alkylating agent like 1-bromopropane. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethyl-8-(1-propoxypropyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1,3-Dimethyl-8-(1-propoxypropyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1,3-Dimethyl-8-(1-propoxypropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3-Dimethyl-8-(1-piperidyl)-7H-purine-2,6-dione
  • 1,3-Dimethyl-8-(1-butoxybutyl)-7H-purine-2,6-dione

Comparison

Compared to similar compounds, 1,3-Dimethyl-8-(1-propoxypropyl)-3,7-dihydro-1H-purine-2,6-dione may exhibit unique properties due to the presence of the propoxypropyl group

Eigenschaften

CAS-Nummer

66274-17-7

Molekularformel

C13H20N4O3

Molekulargewicht

280.32 g/mol

IUPAC-Name

1,3-dimethyl-8-(1-propoxypropyl)-7H-purine-2,6-dione

InChI

InChI=1S/C13H20N4O3/c1-5-7-20-8(6-2)10-14-9-11(15-10)16(3)13(19)17(4)12(9)18/h8H,5-7H2,1-4H3,(H,14,15)

InChI-Schlüssel

PQKYQHPCYRFSIQ-UHFFFAOYSA-N

Kanonische SMILES

CCCOC(CC)C1=NC2=C(N1)C(=O)N(C(=O)N2C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.